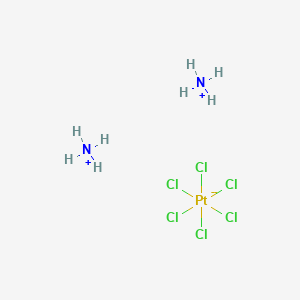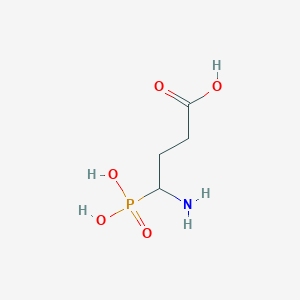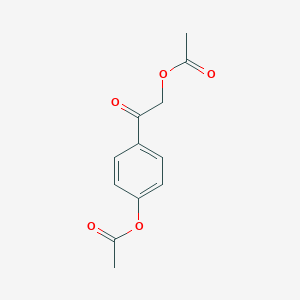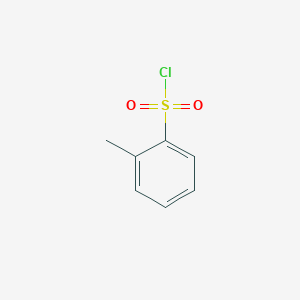
o-Toluenesulfonyl chloride
Overview
Description
o-Toluenesulfonyl chloride, also known as 2-methylbenzenesulfonyl chloride, is a chemical compound with the molecular formula C7H7ClO2S. It appears as a colorless to pale yellow liquid and is known for its strong odor and high reactivity. This compound is soluble in organic solvents such as ether and benzene but is insoluble in water . It is widely used in organic synthesis and the pharmaceutical industry as a reagent for various chemical reactions .
Mechanism of Action
Target of Action
o-Toluenesulfonyl chloride, often abbreviated as TsCl, primarily targets alcohols (ROH) . The role of these targets is to react with TsCl to form corresponding toluenesulfonate esters, or tosyl derivatives .
Mode of Action
The interaction between TsCl and its targets involves a two-step process . In the first step, lone pair electrons from the alcohol group attack the sulfur atom, shifting electrons to one of the oxygen atoms on the tosylate . In the second step, the free electrons on the negatively charged oxygen atom on the tosylate group return to form a double bond with the sulfur atom, kicking the chloride ion off .
Biochemical Pathways
The primary biochemical pathway affected by TsCl is the conversion of alcohols into tosylates . This conversion can be used as a method for removing hydroxyl groups . The downstream effects include the formation of nitriles, isocyanides, and diimides .
Pharmacokinetics
It is known to be sensitive to moisture , which may impact its stability and hence its bioavailability.
Result of Action
The result of TsCl’s action is the formation of tosylates from alcohols . These tosylates can then be used in further reactions, such as the preparation of 5-chloro-3-phenyl-2,1-benzisoxazole .
Action Environment
The action of TsCl is influenced by environmental factors such as the presence of moisture, as it is sensitive to moisture . Therefore, it is typically stored under inert gas in a cool, dry place to maintain its stability . The reaction with alcohols is typically carried out in the presence of a base, which acts as an acid binder .
Biochemical Analysis
Biochemical Properties
o-Toluenesulfonyl chloride is known to react with alcohols to form corresponding toluenesulfonate esters, or tosyl derivatives . This reaction involves the lone pair of the alcohol oxygen attacking the sulfur of the this compound, displacing the chloride and forming the tosylate .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with alcohols to form tosylates . This reaction is facilitated by the lone pair of electrons on the oxygen atom of the alcohol, which attacks the sulfur atom of the this compound. This causes the chloride ion to be displaced, forming the tosylate .
Metabolic Pathways
The compound is known to react with alcohols to form tosylates , suggesting that it may be involved in metabolic pathways related to these compounds.
Subcellular Localization
Given its reactivity, it’s likely that the compound is localized to areas of the cell where it can react with alcohols to form tosylates .
Preparation Methods
o-Toluenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of o-thiocresol with chlorine in glacial acetic acid . This method yields this compound as a product. Industrial production often involves the chlorosulfonation of toluene, where toluene reacts with chlorosulfonic acid to produce this compound .
Chemical Reactions Analysis
o-Toluenesulfonyl chloride undergoes various types of chemical reactions, including substitution, oxidation, and reduction. Some common reactions include:
Substitution Reactions: It reacts with amines to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinate salts.
Common reagents and conditions used in these reactions include pyridine and triethylamine as bases to absorb hydrogen chloride during the reaction . Major products formed from these reactions include sulfonamides, sulfonic acids, and sulfinate salts.
Scientific Research Applications
o-Toluenesulfonyl chloride has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of saccharin and other industrial chemicals.
Comparison with Similar Compounds
o-Toluenesulfonyl chloride is similar to other sulfonyl chlorides, such as p-toluenesulfonyl chloride and m-toluenesulfonyl chloride. it is unique due to its ortho-substitution pattern, which affects its reactivity and the types of reactions it undergoes . Similar compounds include:
p-Toluenesulfonyl chloride: Used in similar applications but has a para-substitution pattern.
m-Toluenesulfonyl chloride: Has a meta-substitution pattern and different reactivity.
Benzenesulfonyl chloride: Lacks the methyl group present in this compound.
This compound’s unique ortho-substitution pattern makes it particularly useful in specific synthetic applications where steric hindrance and electronic effects play a significant role.
Properties
IUPAC Name |
2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDECRAPHCDXMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051682 | |
| Record name | Toluene-2-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Colorless or yellow liquid; [MSDSonline] | |
| Record name | o-Tolylsulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
154 °C AT 36 MM HG | |
| Record name | O-TOLYLSULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER, SOL IN HOT ALCOHOL, BENZENE, ETHER | |
| Record name | O-TOLYLSULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3383 AT 20 °C/4 °C | |
| Record name | O-TOLYLSULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID | |
CAS No. |
133-59-5 | |
| Record name | 2-Methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Tolylsulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Toluenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl chloride, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Toluene-2-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-2-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-TOLUENESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341L82E3WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-TOLYLSULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
10.2 °C | |
| Record name | O-TOLYLSULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research focuses on maximizing p-toluenesulfonyl chloride yield. What is the significance of understanding the formation of o-toluenesulfonyl chloride in this process?
A1: While the research aims to optimize p-toluenesulfonyl chloride production, understanding the formation of the ortho isomer, this compound, is crucial for several reasons. Firstly, it provides insights into the reaction mechanism and factors influencing regioselectivity. [] This knowledge can be applied to potentially minimize the formation of the undesired this compound, thereby increasing the yield and purity of the target compound. Secondly, it allows for the development of more efficient separation and purification processes, as both isomers may possess similar physical properties. Ultimately, minimizing byproduct formation contributes to a more cost-effective and environmentally friendly synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

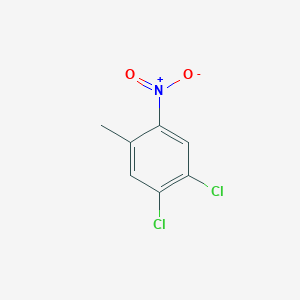

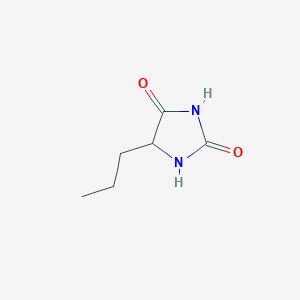

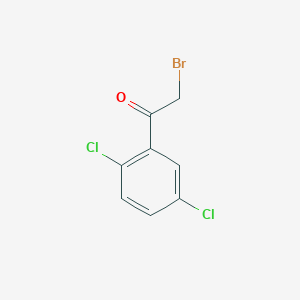
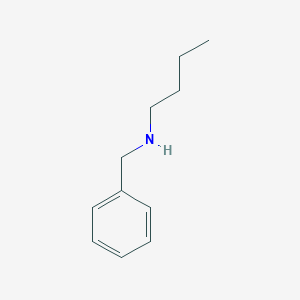

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)

![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
